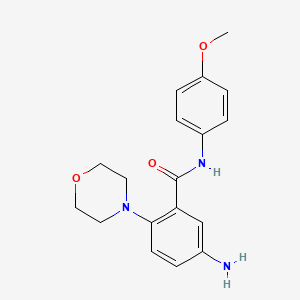
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide, also known as AMS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. AMS is a white crystalline solid that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide is based on its ability to bind to the active site of enzymes and inhibit their activity. It has been found to be particularly effective in inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intracellular pH, and the inhibition of tumor cell growth. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, allowing researchers to study their function in a controlled environment. However, one limitation of using this compound is that it can also bind to other proteins in the body, which can lead to off-target effects and potential toxicity.
Direcciones Futuras
There are many potential future directions for the use of N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide in scientific research, including the development of new therapeutic agents for the treatment of diseases such as cancer and inflammatory disorders. Additionally, this compound could be used in the development of new enzyme inhibitors and the study of enzyme function and regulation. Further research is needed to fully explore the potential of this compound in these areas.
Aplicaciones Científicas De Investigación
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including studies on the mechanism of action of various drugs and the development of new therapeutic agents. It has been found to be particularly useful in the study of enzyme inhibitors, as it can bind to the active site of enzymes and inhibit their activity.
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-6-13(7-4-10)19(17,18)16-14-8-5-12(15)9-11(14)2/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFFFVDXAWBIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
